molecular formula C12H17NO B589472 N-Deshydroxy Ciclopirox-d11 CAS No. 1329835-51-9

N-Deshydroxy Ciclopirox-d11

Cat. No.: B589472
CAS No.: 1329835-51-9
M. Wt: 202.341
InChI Key: USGUFDUEIADEJP-WOHCQCBNSA-N
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Description

N-Deshydroxy Ciclopirox-d11 (CAS 1329835-51-9) is a selective, deuterated analog of the antifungal agent Ciclopirox, specifically designed for use in pharmaceutical and metabolic research . With a molecular formula of C12H6D11NO and a molecular weight of 202.34 g/mol, this stable isotope-labeled compound serves as a critical internal standard and reference material . It is a key impurity and metabolite reference for studies involving Ciclopirox, a broad-spectrum antifungal agent . Ciclopirox itself is a synthetic antifungal that acts via a unique, non-azole mechanism, primarily involving the chelation of polyvalent metal cations (Fe3+, Al3+), which disrupts cellular processes like mitochondrial electron transport and energy production in fungal cells . Unlike the parent compound, the "N-Deshydroxy" variant lacks the N-hydroxy group, and the incorporation of 11 deuterium atoms makes it an invaluable tool for advanced mass spectrometry-based assays, enabling precise quantification, metabolite profiling, and degradation studies without interference . Researchers utilize this compound to investigate the stability, bioavailability, and metabolic pathways of Ciclopirox, particularly its glucuronidation—the main metabolic pathway—and to ensure the quality and consistency of the active pharmaceutical ingredient (API) during development and manufacturing . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)/i2D2,3D2,4D2,5D2,6D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUFDUEIADEJP-WOHCQCBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2)C)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Deshydroxy Ciclopirox-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring of N-Deshydroxy Ciclopirox. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods often involve the use of specialized equipment and reagents to ensure the high purity and isotopic labeling of the compound.

Chemical Reactions Analysis

N-Deshydroxy Ciclopirox-d11 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Deshydroxy Ciclopirox-d11 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Deshydroxy Ciclopirox-d11 is not well-documented. as an analogue of Ciclopirox, it may exhibit similar properties. Ciclopirox acts by chelating polyvalent metal cations, such as iron and aluminum, which are essential cofactors for various enzymes. This chelation disrupts the normal function of these enzymes, leading to antifungal and antibacterial effects .

Comparison with Similar Compounds

Comparison with Ciclopirox and Ciclopirox-d11

Structural and Functional Differences

  • Ciclopirox : A hydroxypyridone antifungal that inhibits fungal growth by chelating metal ions (e.g., Fe³⁺), disrupting ergosterol synthesis and membrane integrity.
  • Ciclopirox-d11 : The deuterated form enhances stability and solubility, making it suitable for tracer studies. Its mechanism remains identical to Ciclopirox but offers advantages in metabolic profiling .
  • However, deuterium incorporation could improve metabolic resistance, prolonging its half-life in biological systems.

Pharmacokinetic and Physicochemical Properties

Parameter Ciclopirox Ciclopirox-d11 N-Deshydroxy Ciclopirox-d11 (Hypothetical)
Solubility Moderate in water Enhanced (due to Na⁺ salt) Likely reduced (hydrophobic modification)
Stability Light-sensitive High (deuterium) Moderate (deuterium vs. deshydroxy trade-off)
Antifungal Efficacy IC₅₀: 0.5–2 µg/mL Similar to parent Reduced (loss of hydroxyl-mediated chelation)
Metabolic Half-life ~2–3 hours Extended (~4–6 hours) Potentially further extended (deuterium)

Note: Data for Ciclopirox-d11 sourced from Santa Cruz Biotechnology ; this compound properties inferred from structural analogs.

Comparison with Other Antifungal Agents

This compound belongs to the hydroxypyridone class but differs from azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B) in mechanism. Key distinctions include:

  • Azoles: Inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis. Ciclopirox analogs act earlier in the pathway via metal chelation.
  • Polyenes : Bind directly to ergosterol, causing membrane leakage. Ciclopirox derivatives are less cytotoxic but have a narrower spectrum.

Biological Activity

N-Deshydroxy Ciclopirox-d11 is a deuterated derivative of ciclopirox, a synthetic antifungal agent widely used in dermatological treatments. This compound has garnered attention for its potential biological activities, particularly in antifungal and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative analyses with related compounds.

PropertyValue
CAS Number 1329835-51-9
Molecular Formula C₁₂H₆D₁₁NO
Molecular Weight 202.34 g/mol
SMILES CC(C=C(C1([2H])C([2H])...
IUPAC Name 6-(cyclohexyl-d11)-4-methylpyridin-2(1H)-one

This compound is characterized by its stable isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic profiling.

The biological activity of this compound is closely related to that of ciclopirox. The mechanisms through which ciclopirox exerts its antifungal properties include:

  • Inhibition of Enzymatic Activity : Ciclopirox disrupts the function of catalase and peroxidase enzymes in fungal cells, leading to oxidative stress and cell death .
  • Disruption of Cellular Processes : Studies indicate that ciclopirox interferes with DNA repair mechanisms and cell division processes, particularly affecting mitotic spindle structures .
  • Membrane Interaction : The compound is known to inhibit the Na⁺/K⁺ ATPase system, affecting ion transport across cellular membranes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with its parent compound, ciclopirox, and other antifungal agents.

CompoundMechanism of ActionEfficacy in Clinical Studies
Ciclopirox Inhibits enzymes; disrupts DNA repairEffective against Tinea versicolor; comparable to ketoconazole for seborrheic dermatitis
This compound Similar mechanisms expected; specific studies pendingLimited data; potential for enhanced metabolic profiling due to deuteration
Ketoconazole Inhibits ergosterol synthesisWidely used; effective but associated with side effects

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research involving ciclopirox provides insight into its potential:

  • A study by Niewerth et al. (2003) examined the impact of ciclopirox on Candida albicans gene expression related to virulence factors. The findings suggested that ciclopirox could alter the expression patterns associated with drug resistance and iron metabolism .
  • Leem et al. (2003) explored the mechanisms of action in Saccharomyces cerevisiae mutants treated with ciclopirox, providing evidence for its role in disrupting essential cellular functions .

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound?

  • Methodological Answer : Apply Bayesian statistics to refine QSAR models using experimental data. Validate outliers via isotopic substitution studies (e.g., replacing deuterium with tritium) to isolate electronic vs. steric effects. Cross-reference with crystallographic data (if available) to resolve binding mode ambiguities .

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